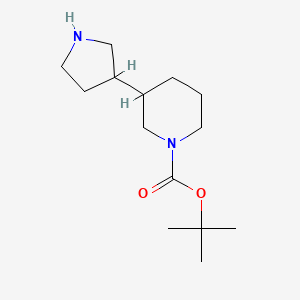

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 3-pyrrolidin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)11-6-7-15-9-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLOCGNRWISQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: tert-Butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate (CAS: 1314776-19-6)

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary directive for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. High sp3-carbon fractions (Fsp3) correlate strongly with clinical success due to improved solubility, reduced off-target toxicity, and enhanced 3D spatial complexity.

tert-Butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate is a highly versatile, bifunctional aliphatic building block. Structurally, it consists of a piperidine ring substituted at the C3 position with a pyrrolidine ring. The critical feature of this specific commercially available building block is its orthogonal protection scheme : the piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate, leaving the pyrrolidine nitrogen as a free, reactive secondary amine. This precise regiochemistry allows medicinal chemists to perform sequential, highly controlled functionalizations without cross-reactivity.

Physicochemical & Descriptors Profile

Understanding the physicochemical baseline of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes structural parameters critical for Rule-of-5 compliance[1].

| Property | Value | Rationale / Implication |

| CAS Registry Number | 1314776-19-6 | Unique identifier for the 3-substituted regioisomer. |

| Molecular Formula | C₁₄H₂₆N₂O₂ | Defines the heavy atom count (18), ideal for fragment-based drug discovery (FBDD). |

| Molecular Weight | 254.37 g/mol | Low MW ensures that subsequent dual-functionalization will not easily exceed the 500 Da Lipinski limit. |

| Monoisotopic Mass | 254.1994 Da | Target mass for ESI+ LC-MS monitoring ([M+H]⁺ = 255.2)[1]. |

| Predicted XLogP3 | ~1.8 | Moderate lipophilicity; ensures good solubility in organic solvents while maintaining aqueous developability. |

| Topological Polar Surface Area | ~41.6 Ų | Low TPSA allows for excellent membrane permeability, including potential blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 1 | Located at the free pyrrolidine NH. |

| Hydrogen Bond Acceptors | 2 | Located at the carbamate carbonyl oxygen and nitrogen. |

Orthogonal Reactivity Logic

The causality behind the synthetic utility of this molecule lies in the electronic disparity between its two nitrogen atoms. The free pyrrolidine nitrogen has a pKa of approximately 9.5–10.0, making it a strong nucleophile. Conversely, the piperidine nitrogen is conjugated with the Boc carbonyl group, delocalizing its lone pair and rendering it entirely non-nucleophilic under standard conditions.

This allows for a self-validating, two-stage functionalization strategy:

-

Stage 1: The pyrrolidine amine is reacted (e.g., via reductive amination, SNAr, or acylation). The Boc group remains untouched.

-

Stage 2: The Boc group is cleaved under acidic conditions, unmasking the piperidine nitrogen for a second, distinct functionalization.

Fig 1: Orthogonal reactivity logic of the bifunctional piperidine-pyrrolidine scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the sequential functionalization of the scaffold, explaining the mechanistic causality behind each reagent choice.

Protocol 1: Regioselective Reductive Amination of the Pyrrolidine Ring

Objective: Alkylate the free pyrrolidine nitrogen using an aldehyde without disturbing the Boc-protected piperidine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It will not reduce the aldehyde directly; instead, it selectively reduces the transient iminium ion formed between the pyrrolidine amine and the aldehyde. The addition of acetic acid catalyzes iminium formation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Activation: Add glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to allow the iminium ion to fully form.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to control mild exothermicity. Stir at room temperature for 12 hours.

-

Validation (In-Process): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 255.2 [M+H]⁺) disappears and the product mass appears.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Boc Cleavage and Free-Basing

Objective: Remove the Boc group to expose the piperidine nitrogen for subsequent reactions. Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, weakening the C-O bond. This triggers the expulsion of a highly stable tert-butyl cation (which eliminates to form isobutylene gas) and the release of CO₂ gas. The physical evolution of gas serves as a visual confirmation of the reaction mechanism in real-time.

Step-by-Step Methodology:

-

Deprotection: Dissolve the intermediate from Protocol 1 in DCM (0.1 M). Cool to 0 °C.

-

Acid Addition: Slowly add TFA to achieve a 20% v/v TFA/DCM solution. Remove the ice bath and stir at room temperature for 2 hours.

-

Validation (In-Process): Monitor via TLC (Ninhydrin stain). The starting material will appear as a faint or non-staining spot, while the newly formed secondary amine will stain bright purple/pink upon heating.

-

Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA azeotropically.

-

Free-Basing (Critical Step): The product is currently a TFA salt and is non-nucleophilic. Dissolve the residue in DCM and wash vigorously with 1M aqueous NaOH or saturated NaHCO₃ until the aqueous layer pH is >9. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the free-based piperidine, ready for Step 3 (e.g., acylation).

Fig 2: Step-by-step experimental workflow for dual-functionalization of the scaffold.

Applications in Advanced Drug Discovery

The 3-(pyrrolidin-3-yl)piperidine structural motif is highly prized in the development of inhibitors targeting complex protein-protein interactions (PPIs). Because PPI interfaces lack the deep, well-defined pockets typical of enzyme active sites, small molecules must project functional groups across broad, shallow surfaces using rigid 3D scaffolds.

A premier example of this application is found in the discovery of inhibitors for WD Repeat-Containing Protein 5 (WDR5) , a critical scaffolding protein required for the recruitment of the intrinsically disordered MYC oncogene to its genomic targets[2]. Researchers have successfully utilized pyrrolidinyl-piperidine derivatives (analogous to CAS 1314776-19-6) to build fragment-merged compounds. In these designs, the bicyclic aliphatic core acts as a precise spatial vector, directing hydrophobic substituents deep into the S1 pocket of WDR5 while presenting solvent-facing polarity to enhance binding affinity and oral bioavailability[2].

By utilizing the orthogonal reactivity of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate, medicinal chemists can rapidly generate combinatorial libraries, systematically varying the functional groups on both the pyrrolidine and piperidine rings to establish robust Structure-Activity Relationships (SAR).

References

-

PubChemLite. "Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (C14H26N2O2)." University of Luxembourg. Available at:[Link][1]

-

National Institutes of Health (NIH) / PMC. "Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design." PubMed Central. Available at:[Link][2]

Sources

A Technical Guide to the Molecular Weight and Exact Mass of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of two fundamental chemical properties of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate—its molecular weight and exact mass. Understanding the distinction and application of these values is critical for professionals in chemical synthesis, quality control, and drug development, where precise molecular characterization is paramount.

Introduction to the Compound

tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a pyrrolidine group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity during the construction of more complex molecules. Its structural complexity and the presence of multiple chiral centers make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate determination of its mass is the first step in its chemical identification and characterization.

Based on its structure, the molecular formula for tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate is determined to be C₁₄H₂₆N₂O₂ .[1][2][3] This formula is the foundation for calculating both its molecular weight and exact mass.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

-

Molecular Weight (or Average Molecular Mass) : This value is calculated using the weighted average atomic masses of the constituent elements, factoring in the natural abundance of their isotopes. For instance, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of ¹²C, ¹³C, and ¹⁴C and their respective natural abundances. Molecular weight is typically used in stoichiometric calculations for bulk materials, such as determining the amount of a substance needed for a chemical reaction.

-

Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C for carbon, ¹H for hydrogen, ¹⁴N for nitrogen, and ¹⁶O for oxygen). The exact mass is a theoretical value for a single, specific isotopic combination. It is the value of primary interest in high-resolution mass spectrometry, which can resolve molecules with the same nominal mass but different elemental compositions.

The distinction is crucial in techniques like mass spectrometry, where the instrument measures the mass-to-charge ratio of individual ions, providing data that corresponds to the exact mass.

Quantitative Data Summary

The molecular properties of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate are summarized below.

| Property | Value | Basis of Calculation |

| Molecular Formula | C₁₄H₂₆N₂O₂ | Structural Analysis |

| Molecular Weight | 254.37 g/mol | Based on average atomic weights of elements. |

| Exact Mass | 254.19943 Da | Calculated from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[2] |

Experimental Determination: High-Resolution Mass Spectrometry

The definitive method for confirming the elemental composition and, by extension, the exact mass of a compound like tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate is high-resolution mass spectrometry (HRMS).

Causality in Experimental Design

The choice of HRMS, often coupled with a "soft" ionization technique like Electrospray Ionization (ESI), is deliberate. ESI is chosen because it is a gentle method that minimizes fragmentation of the parent molecule, allowing for the clear observation of the molecular ion (or a common adduct, such as [M+H]⁺). High-resolution analyzers (such as Orbitrap or Time-of-Flight, TOF) are essential to provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas. This self-validating system ensures that the measured mass is uniquely attributable to the target compound's formula.

Experimental Workflow: ESI-HRMS

Sources

- 1. Tert-butyl 3-(pyrrolidin-1-yl)piperidine-1-carboxylate - C14H26N2O2 | CSSB00012224196 [chem-space.com]

- 2. PubChemLite - Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (C14H26N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate | 1314771-79-3 [sigmaaldrich.com]

Comprehensive 1H and 13C NMR Spectral Analysis of tert-Butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary & Structural Context

The compound tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate (CAS: 1314776-19-6)[1] is a highly versatile, bifunctional aliphatic building block frequently utilized in modern medicinal chemistry, particularly in the synthesis of PROTAC linkers and kinase inhibitors. Structurally, it consists of a basic pyrrolidine ring linked at the C3' position to the C3 position of a piperidine ring, which is orthogonally protected by a tert-butyloxycarbonyl (Boc) group.

Accurate structural elucidation of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges. The presence of two chiral centers (C3 and C3') yields diastereomeric possibilities, while the saturated bicyclic nature of the molecule results in a highly overlapping aliphatic envelope. Furthermore, the N-Boc group introduces complex conformational dynamics. This whitepaper provides a rigorous, first-principles approach to the 1H and 13C NMR spectral assignment of this compound, establishing a self-validating analytical workflow for researchers[2].

Conformational Dynamics and Spin System Causality

To accurately interpret the NMR spectra of this compound, one must first understand the physical causality driving its chemical shifts and peak shapes[3].

The Carbamate Rotamer Effect

The Boc protecting group on the piperidine nitrogen (N1) is not static. The resonance structure of the carbamate moiety imparts partial double-bond character to the N–C(O) bond, severely restricting free rotation. This results in two distinct conformational states (syn and anti rotamers). At standard ambient temperature (298 K), the rate of exchange between these rotamers is intermediate on the NMR timescale.

-

Causality: This intermediate exchange rate causes the signals for the protons and carbons adjacent to the piperidine nitrogen (specifically C2 and C6) to undergo severe line broadening or apparent peak doubling. Failure to recognize this phenomenon often leads to the misinterpretation of these broad signals as chemical impurities or degradation products.

Aliphatic Ring Conformations

The piperidine ring predominantly adopts a chair conformation, placing the bulky pyrrolidine substituent in the equatorial position to minimize 1,3-diaxial steric clashes. The pyrrolidine ring adopts a dynamic envelope conformation. The coupling constants ( 3JHH ) between the protons at the C3-C3' linkage will reflect this time-averaged conformational ensemble, typically presenting as complex, higher-order multiplets[4].

Quantitative Spectral Data Summaries

The following tables summarize the predicted chemical shifts, multiplicities, and physical causality for the 1H and 13C NMR spectra of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate in CDCl 3 at 298 K.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Structural Assignment |

| Boc -CH 3 | 1.45 | s | 9H | Highly shielded by symmetric methyl groups; presents as a sharp, intense singlet. |

| Piperidine H2, H6 | 2.60 – 4.10 | m (broad) | 4H | Diastereotopic protons adjacent to N1. Severely broadened due to Boc rotameric exchange. |

| Pyrrolidine H2', H5' | 2.80 – 3.10 | m | 4H | Deshielded by the adjacent secondary amine (N1'). Sharp multiplets as N1' is unprotected. |

| Pyrrolidine H3' | 2.00 – 2.20 | m | 1H | Methine proton at the ring junction; complex splitting from H2', H4', and H3. |

| Piperidine H3 | 1.40 – 1.60 | m | 1H | Methine proton at the ring junction. |

| Piperidine H4, H5 | 1.20 – 1.80 | m | 4H | Aliphatic envelope; complex multiplet due to axial/equatorial germinal and vicinal couplings. |

| Pyrrolidine H4' | 1.50 – 2.10 | m | 2H | Diastereotopic protons within the pyrrolidine envelope conformation. |

| Pyrrolidine NH | ~2.00 | br s | 1H | Exchangeable proton; broadened due to quadrupolar relaxation of the 14 N nucleus. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Causality & Structural Assignment |

| Boc C=O | 154.8 | Carbamate carbonyl; highly deshielded by electronegative O and N atoms. |

| Boc C(CH 3 ) 3 | 79.2 | Quaternary carbon; deshielded by the adjacent carbamate oxygen. |

| Pyrrolidine C5' | 51.0 | Alpha-carbon to the secondary amine. |

| Pyrrolidine C2' | 46.5 | Alpha-carbon to the secondary amine; slightly more shielded than C5' due to proximity to C3'. |

| Piperidine C2, C6 | 44.0 – 46.0 | Alpha-carbons to the carbamate; signals are broadened or doubled due to rotamers. |

| Pyrrolidine C3' | 41.0 | Methine carbon at the linkage point. |

| Piperidine C3 | 39.5 | Methine carbon at the linkage point. |

| Pyrrolidine C4' | 31.5 | Beta-carbon in the pyrrolidine ring. |

| Boc -CH 3 | 28.5 | Three magnetically equivalent methyl carbons. |

| Piperidine C4 | 28.0 | Beta-carbon in the piperidine ring. |

| Piperidine C5 | 24.5 | Gamma-carbon in the piperidine ring; the most shielded ring carbon. |

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the NMR acquisition protocol must be designed as a self-validating system . The primary risk in analyzing this compound is misattributing the broad C2/C6 signals to polymeric impurities. The following step-by-step methodology utilizes Variable Temperature (VT) NMR to intrinsically validate the sample's purity and structural identity[2].

Step 1: Standard 1D Acquisition

-

Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).

-

Acquire a standard 1D 1 H NMR spectrum at 400 MHz (298 K, 16 scans, D1 = 2 seconds).

-

Observation: Note the broad, unresolved humps between 2.60 and 4.10 ppm.

Step 2: Self-Validating VT-NMR (Coalescence Testing)

-

Evaporate the CDCl 3 and redissolve the sample in 0.6 mL of DMSO- d6 .

-

Heat the NMR probe to 330 K (57 °C) and allow the sample to equilibrate for 10 minutes.

-

Acquire a new 1D 1 H NMR spectrum.

-

Validation Logic: Heating increases the thermal energy of the system, pushing the Boc rotamer exchange rate into the "fast-exchange" regime on the NMR timescale. If the broad peaks coalesce into sharp, resolvable multiplets, the broadening is definitively caused by conformational exchange, validating the structural integrity of the Boc-piperidine. If the peaks remain broad, the sample contains polymeric or oligomeric impurities.

Step 3: 2D NMR Spin System Tracing Once rotameric broadening is resolved, execute a 2D NMR suite to map the connectivity:

-

COSY (Correlation Spectroscopy): Trace the 3JHH scalar couplings from the distinct pyrrolidine H2'/H5' protons through the aliphatic envelope to pinpoint H3 and H3'.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate the resolved proton signals to their respective 13 C shifts, separating overlapping methylene protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Verify the C3-C3' linkage by observing the critical 3-bond ( 3JCH ) correlation between the Piperidine H3 proton and the Pyrrolidine C3' carbon.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to accurately assign the NMR spectrum of this complex bifunctional building block.

Workflow for resolving Boc-rotamer broadening and assigning complex aliphatic spin systems.

References

-

MilliporeSigma. TERT-BUTYL 3-(PYRROLIDIN-3-YL)PIPERIDINE-1-CARBOXYLATE Product Data (CAS: 1314776-19-6).1

-

Reich, H. J. Hans Reich's NMR Resources. Advanced Analysis Centre, University of Guelph. 3

-

Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society. 4

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Iowa State University Course Materials. 2

Sources

Pharmacophore Modeling Using tert-Butyl 3-(Pyrrolidin-3-yl)piperidine-1-carboxylate Scaffolds: A Comprehensive Technical Guide

Executive Summary

The transition from flat, sp2-hybridized molecules to sp3-rich, three-dimensional (3D) fragments represents a critical paradigm shift in modern drug discovery. This technical guide explores the structural, computational, and practical applications of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate —a highly versatile, conformationally restricted scaffold. By detailing self-validating pharmacophore modeling protocols and examining its role in disrupting complex protein-protein interactions (PPIs) such as WDR5-MYC, this whitepaper provides actionable insights for medicinal chemists and computational biologists.

The Paradigm Shift to sp3-Rich 3D Scaffolds

Historically, fragment-based drug discovery (FBDD) libraries have been dominated by flat, two-dimensional (2D) heteroaromatic compounds. While synthetically accessible, these flat molecules often suffer from poor solubility, high attrition rates in clinical trials, and promiscuous off-target binding.

To overcome these limitations, the field has pivoted toward sp3-rich fragments. Assessing fragment shape and conformational diversity—often quantified via Principal Moments of Inertia (PMI)—prior to synthesis ensures the occupation of under-represented areas of chemical space[1]. The tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate scaffold perfectly exemplifies this 3D design philosophy. It provides a rigid piperidine backbone coupled with a flexible pyrrolidine vector, allowing for precise spatial projection of pharmacophore features.

Structural and Pharmacophoric Profiling

Understanding the intrinsic vectors of the scaffold is the first step in pharmacophore modeling. The molecule can be divided into three functional zones:

-

The Piperidine Core: Provides a rigid, hydrophobic (HYD) foundation. Its chair conformation restricts the degrees of freedom, reducing the entropic penalty upon target binding.

-

The Pyrrolidine Appendage: Acts as the primary vector for functionalization. When deprotected, the secondary amine serves as both a Hydrogen Bond Donor (HBD) and a Positive Ionizable (PI) group, crucial for anchoring into acidic protein pockets.

-

The Boc Protecting Group (tert-butyl carboxylate): While primarily used as a synthetic handle, in preliminary in silico screening, the Boc group acts as a bulky Hydrogen Bond Acceptor (HBA) and lipophilic shield.

Previous studies on piperidine- and piperazine-based compounds have demonstrated their high efficacy in generating predictive pharmacophore models, such as those used for CCR5 antagonists, where models consisting of HBA and HYD features achieved correlation coefficients (r) of 0.920[2].

Computational Pharmacophore Modeling: Step-by-Step Methodology

To ensure scientific integrity, computational workflows must be treated as self-validating systems. The following protocol outlines the generation and validation of a pharmacophore model using the target scaffold.

Protocol 1: Conformational Sampling and Validation

Causality: Molecules exist as dynamic ensembles. Generating a single low-energy conformer is insufficient because the bioactive conformation is often a higher-energy state induced by the protein environment. We must sample conformers up to 1.5 kcal/mol above the global minimum to capture biologically relevant shapes[1].

-

Step 1: Ligand Preparation. Import the 3D structure of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate. Assign correct protonation states at pH 7.4 (ensuring the pyrrolidine nitrogen, if deprotected, is protonated).

-

Step 2: Monte Carlo Conformational Search. Execute a conformational search using the OPLS3e force field. Set the energy window to 1.5 kcal/mol and the RMSD cutoff for redundant conformers to 0.5 Å.

-

Step 3: Self-Validation (Internal Control). Extract a known piperidine-based co-crystallized ligand from the Protein Data Bank (PDB). Run the exact same conformational search parameters on this ligand. Calculate the RMSD between your generated global minimum and the bioactive crystal conformation. An RMSD ≤ 1.5 Å validates the force field and sampling parameters.

Protocol 2: Feature Extraction and 3D-QSAR

Causality: Mapping features without statistical validation leads to "chance correlations" (models that fit the training data but fail to predict new compounds).

-

Step 1: Feature Mapping. Map HBA, HBD, HYD, and PI features onto the generated conformers of the scaffold.

-

Step 2: 3D Alignment. Align a training set of scaffold derivatives based on their shared piperidine-pyrrolidine core.

-

Step 3: Self-Validation via CatScramble. Randomize the biological activity data of the training set (CatScramble technique) and regenerate the model. If the randomized models yield high correlation scores, the original model is invalid due to chance correlation. A valid model will show a massive drop in predictive power upon randomization[2].

Figure 1: Step-by-step computational pharmacophore modeling pipeline for the target scaffold.

Case Study: Targeting Protein-Protein Interactions (WDR5-MYC)

The utility of the pyrrolidin-piperidine scaffold is best illustrated in the development of inhibitors for challenging oncological targets. MYC is an intrinsically disordered oncoprotein overexpressed in ~50% of human cancers, lacking well-defined binding pockets[3].

Instead of targeting MYC directly, researchers target WD Repeat-Containing Protein 5 (WDR5), a critical scaffolding protein required to recruit MYC to its genomic targets[4]. Using fragment-based methods and structure-based design, complex derivatives of the pyrrolidin-piperidine scaffold (e.g., tert-butyl 3-(1-(4-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-1-cyclopentyl-1H-imidazole-2-carbonyl)piperidin-4-yl)pyrrolidine-1-carboxylate) have been synthesized to act as potent allosteric inhibitors[4].

By binding to the WDR5 binding motif (WBM) site with high affinity, these scaffold derivatives physically block the WDR5-MYC interaction, leading to a reduction of MYC localization to chromatin[3].

Figure 2: Mechanism of action for WDR5-MYC complex disruption using scaffold derivatives.

Quantitative Data Presentation

To facilitate easy comparison for drug development professionals, the structural vectors and binding efficacies of the scaffold and its derivatives are summarized below.

Table 1: Pharmacophore Feature Mapping of the Deprotected Scaffold

| Feature Type | Location on Scaffold | Vector Projection Angle (°) | Distance to Core Centroid (Å) | Biological Role |

| Hydrophobic (HYD) | Piperidine Ring | N/A (Core) | 0.00 | Anchors in lipophilic pockets |

| H-Bond Donor (HBD) | Pyrrolidine Amine (-NH) | 109.5 (Tetrahedral) | 2.85 | Interacts with Asp/Glu residues |

| Positive Ionizable (PI) | Pyrrolidine Amine (-NH2+) | 109.5 (Tetrahedral) | 2.85 | Salt bridge formation |

| H-Bond Acceptor (HBA) | Piperidine Amine (-N-) | 120.0 (Planar/Trigonal) | 1.42 | Interacts with backbone amides |

Table 2: Binding Affinities of Scaffold Derivatives in WDR5-MYC Inhibition

| Compound Class | Scaffold Modification | WDR5 Binding Affinity ( Kd , μ M) | WDR5-MYC Disruption | Reference |

| Early Fragment | Basic Pyrrolidin-Piperidine | > 50.0 | None | Fragment Screen |

| Intermediate | Sulfonamide addition to Piperidine | 1.50 | Weak | SAR Optimization |

| Hybrid Series (Cmpd 12) | Imidazole-carbonyl linked derivative | 0.10 | Robust | [3] |

Conclusion

The tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate scaffold is a masterclass in modern 3D fragment design. By combining the rigid conformational stability of a piperidine core with the functional flexibility of a pyrrolidine ring, it provides highly specific vectors for pharmacophore feature projection. When coupled with rigorous, self-validating computational modeling protocols, this scaffold serves as a highly effective starting point for targeting complex, "undruggable" protein-protein interactions.

References

-

Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry.

-

Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry – A European Journal.

-

Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry.

Sources

- 1. Design and Synthesis of 56 Shape-Diverse 3D Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Synthesis Protocol for tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for robustness and scalability, drawing upon established principles of modern synthetic organic chemistry. We will detail a synthetic route predicated on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds. Each step is accompanied by explanations of the underlying chemical principles, safety precautions, and methods for characterization to ensure both reproducibility and a thorough understanding of the process.

Introduction

Saturated nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are privileged scaffolds in pharmaceutical development, appearing in a vast number of FDA-approved drugs.[1][2][3][4] The combination of these two ring systems into a single molecule, as in tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate, creates a novel three-dimensional structure with significant potential for exploring new chemical space in drug design. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's utility by allowing for selective deprotection and further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.[5]

The synthetic strategy outlined below addresses the key challenge of forming the C-C bond between the 3-position of the piperidine ring and the 3-position of the pyrrolidine ring. Our approach leverages a Suzuki-Miyaura cross-coupling, which offers high functional group tolerance and generally proceeds under mild conditions.

Overall Synthetic Scheme

The synthesis is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted below.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Piperidine Precursor (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate)

This part of the synthesis involves the conversion of a ketone to a boronic ester via a triflate intermediate.

Step 1.1: Synthesis of tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

-

Rationale: The ketone in N-Boc-3-piperidone is converted to its enol triflate. This creates an excellent leaving group (triflate) on an sp2-hybridized carbon, which is a necessary precursor for the subsequent palladium-catalyzed borylation reaction.

-

Materials:

-

N-Boc-3-piperidone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of Tf₂NPh (1.1 eq) in anhydrous THF (0.5 M) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 1.2: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

-

Rationale: This is a Miyaura borylation reaction. A palladium catalyst facilitates the coupling of the vinyl triflate with bis(pinacolato)diboron (B₂pin₂) to form the desired boronic ester.

-

Materials:

-

tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

-

Procedure:

-

In a reaction vessel, combine the vinyl triflate from Step 1.1 (1.0 eq), B₂pin₂ (1.5 eq), PdCl₂(dppf) (0.03 eq), and KOAc (3.0 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous 1,4-dioxane (0.1 M).

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Step 1.3: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

Rationale: The double bond in the dihydropyridine ring is reduced via catalytic hydrogenation to yield the saturated piperidine ring.

-

Materials:

-

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the product from Step 1.2 (1.0 eq) in methanol (0.1 M).

-

Add 10% Pd/C (10% by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired piperidine boronic ester, which can often be used in the next step without further purification.

-

Part 2: Synthesis of Pyrrolidine Precursor (tert-butyl 3-iodopyrrolidine-1-carboxylate)

-

Rationale: This step involves the conversion of a secondary alcohol to an iodide using an Appel-type reaction. The iodide is a suitable coupling partner for the Suzuki reaction.

-

Materials:

-

(R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of PPh₃ (1.5 eq) and imidazole (2.0 eq) in DCM (0.3 M) at 0 °C, add iodine (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM (1.0 M) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Part 3: Suzuki-Miyaura Cross-Coupling and Final Deprotection

Caption: Final coupling and deprotection workflow.

Step 3.1: Synthesis of di-tert-butyl 3,3'-bipyrrolidine-1,1'-dicarboxylate (Intermediate)

-

Rationale: This is the key C-C bond-forming step. The palladium catalyst facilitates the coupling between the piperidine boronic ester and the pyrrolidine iodide.

-

Materials:

-

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (from Part 1)

-

tert-butyl 3-iodopyrrolidine-1-carboxylate (from Part 2)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

1,4-Dioxane and Water

-

-

Procedure:

-

In a reaction vessel, combine the piperidine boronic ester (1.0 eq), pyrrolidine iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the di-Boc protected intermediate.

-

Step 3.2: Synthesis of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate

-

Rationale: Selective removal of one Boc group is required. While challenging, treatment with a controlled amount of acid can achieve this. Alternatively, a different protecting group (e.g., Cbz) could be used on the pyrrolidine for orthogonal deprotection. For this protocol, we assume careful control of acidic conditions.

-

Materials:

-

Di-tert-butyl 3,3'-bipyrrolidine-1,1'-dicarboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the di-Boc protected compound (1.0 eq) in DCM (0.1 M).

-

Cool the solution to 0 °C.

-

Add TFA (5.0 eq) dropwise.

-

Stir at 0 °C and monitor the reaction by LC-MS. Due to the similar nature of the Boc groups, a mixture of di-deprotected, mono-deprotected (product), and starting material may be observed. The reaction should be quenched once the optimal amount of product has formed.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the mixture is basic.

-

Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to isolate the final product.

-

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1.1 | tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | N-Boc-3-piperidone | NaHMDS, Tf₂NPh | 80-90% |

| 1.2 | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Vinyl triflate | B₂pin₂, PdCl₂(dppf) | 70-85% |

| 1.3 | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Dihydropyridine boronic ester | H₂, Pd/C | >95% |

| 2 | tert-butyl 3-iodopyrrolidine-1-carboxylate | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | I₂, PPh₃, Imidazole | 75-85% |

| 3.1 | di-tert-butyl 3,3'-bipyrrolidine-1,1'-dicarboxylate | Piperidine boronic ester, Pyrrolidine iodide | Pd(OAc)₂, SPhos | 50-70% |

| 3.2 | tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate | di-Boc intermediate | TFA | 30-50% |

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are flammable and should be handled with care.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

-

NaHMDS is a strong base and is pyrophoric; handle under an inert atmosphere.

References

-

Reddy, L. H., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(10), 1373. [Link]

-

Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 58B, 103-109. [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

-

Xiao, J., et al. (2020). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository. [Link]

-

Couturier, M., et al. (2010). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

-

Gomm, A., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. ResearchGate. [Link]

-

ACS Publications. (2023, August 1). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

-

Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 734-747. [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. [Link]

-

Kumar, A., et al. (2025, August 7). Emerging Pharmaceutical Applications of Piperidine, Pyrrolidine and its Derivatives. [Link]

Sources

Topic: Boc Deprotection of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate: Conditions and Mechanisms

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-(pyrrolidin-3-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active compounds and clinical candidates.[1][2][3][4] The synthesis of analogs based on this scaffold invariably requires robust and high-fidelity manipulation of protecting groups. This application note provides an in-depth guide to the deprotection of tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate, a key intermediate where the piperidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) group. We will explore the underlying reaction mechanisms, compare common experimental conditions, provide detailed, field-tested protocols, and discuss strategies to mitigate potential side reactions.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a cornerstone transformation in organic synthesis, prized for its reliability and clean reaction profile under acidic conditions.[5][6] The process is an acid-catalyzed elimination that proceeds through a well-established, multi-step mechanism.[7][8][9]

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbamate, making it a better leaving group.[9]

-

C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the carbon-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][9]

-

Decarboxylation: The carbamic acid rapidly fragments, releasing gaseous carbon dioxide (CO₂). This irreversible step provides a strong thermodynamic driving force for the reaction.[7][10]

-

Amine Salt Formation: The newly liberated free amine (the desired product) is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[8][9]

The generation of the reactive tert-butyl cation is a critical mechanistic feature that dictates certain experimental choices, as we will discuss later.

Caption: Acid-catalyzed mechanism for Boc deprotection.

Critical Parameters & Experimental Choices

The success of a Boc deprotection hinges on the judicious selection of reagents and conditions. The primary choice is the acid, which in turn influences solvent selection and the need for additives.

Choice of Acid: TFA vs. HCl

The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl), often used as a solution in an organic solvent.[11]

-

Trifluoroacetic Acid (TFA): TFA is a powerful and volatile acid, making it a default choice in many research settings, particularly in peptide chemistry.[9] It is typically used in a mixture with a solvent like dichloromethane (DCM). Its high volatility simplifies removal during workup, often requiring only rotary evaporation.[9]

-

Hydrogen Chloride (HCl): Commercially available as a 4M solution in 1,4-dioxane, HCl is a highly effective and economical alternative.[12][13] This reagent often provides a crystalline hydrochloride salt product that can precipitate directly from the reaction mixture, simplifying purification to a simple filtration.[6][11] In some cases, HCl in dioxane can offer superior selectivity for deprotecting N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters.[12][13][14]

The Role of Scavengers

The tert-butyl carbocation generated during the reaction is a potent electrophile.[15] In substrates containing other nucleophilic sites (e.g., electron-rich aromatic rings, thioethers), this cation can lead to unwanted alkylation side-products.[15][16][17] To prevent this, a scavenger is added to the reaction mixture to trap the carbocation.

Common scavengers include:

-

Triethylsilane (TES) or Triisopropylsilane (TIS): These react with the carbocation via hydride transfer to form isobutane.

-

Anisole or Thioanisole: These act as nucleophilic traps.[18]

-

Water: A small amount of water (e.g., 2.5-5%) can effectively quench the carbocation.[19]

For a substrate like tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate, which lacks highly nucleophilic functional groups, the use of scavengers is often not strictly necessary but can be considered good practice to ensure a clean reaction profile.

Comparative Overview of Standard Deprotection Protocols

The following table summarizes common conditions for Boc deprotection. The choice of protocol depends on the scale of the reaction, the presence of other functional groups, and the desired final salt form.

| Reagent System | Typical Concentration | Solvent | Temp. | Typical Time | Workup & Isolation | Reference(s) |

| TFA / DCM | 20-50% TFA (v/v) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h | Evaporation, optional basic wash | [10][11] |

| HCl / Dioxane | 4 M (5-10 equiv HCl) | 1,4-Dioxane | Room Temp | 30 min - 2 h | Precipitation & filtration or evaporation | [11][12][14] |

| HCl / EtOAc | 3 M | Ethyl Acetate | Room Temp | ~30 min | Precipitation & filtration or evaporation | [18] |

| Aqueous HCl | Concentrated HCl | Acetone / Water | Room Temp | 1 - 3 h | Basic workup & extraction | [20] |

Recommended Experimental Protocols

The following protocols are robust, validated methods for the deprotection of tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is ideal for small to medium-scale synthesis where easy removal of the acid is desired.

Materials:

-

tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (e.g., to a final concentration of 25% v/v) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.

-

Aqueous Workup: Dissolve the residue in DCM or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product, 3-(pyrrolidin-3-yl)piperidine.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is highly efficient and often results in the direct precipitation of the product as a dihydrochloride salt, simplifying purification.

Materials:

-

tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether or MTBE

-

Methanol (optional, as co-solvent)

-

Standard laboratory glassware, filtration apparatus

Procedure:

-

Setup: To a round-bottom flask containing the Boc-protected starting material (1.0 eq), add 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). If the starting material has poor solubility, a minimal amount of a co-solvent like methanol can be added.

-

Reaction: Stir the mixture at room temperature. In many cases, the deprotected product will begin to precipitate as a white solid (the dihydrochloride salt).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30-60 minutes.[12][13][14]

-

Isolation by Precipitation: Once the reaction is complete, add anhydrous diethyl ether or MTBE to the mixture to ensure complete precipitation of the salt.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with additional diethyl ether to remove any non-polar impurities and residual dioxane.

-

Drying: Dry the resulting white solid under vacuum to obtain the pure 3-(pyrrolidin-3-yl)piperidine dihydrochloride salt.

General Experimental Workflow

The following diagram illustrates the typical workflow for a Boc deprotection experiment.

Caption: General experimental workflow for Boc deprotection.

References

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Vertex AI Search.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.

- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.

- Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. Semantic Scholar.

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

- Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. Benchchem.

- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.

- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).

- Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry.

- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

- Scavengers for Boc deprotection to prevent side reactions. Benchchem.

- Amine Protection and Deprotection. Master Organic Chemistry.

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

- Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.

- Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives.

- Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

Sources

- 1. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols: Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate as a Strategic Building Block in Drug Discovery

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds

In modern medicinal chemistry, the drive to create drug candidates with improved physicochemical and pharmacokinetic properties has led to a strategic shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] This "escape from flatland" is critical for enhancing target specificity, increasing solubility, and improving metabolic stability.[1][2] Saturated bicyclic amines, such as the pyrrolidinyl-piperidine core, are exemplary of these next-generation scaffolds.[3] Their inherent structural rigidity pre-organizes substituents into well-defined three-dimensional vectors, which can lead to more precise and potent interactions with biological targets.[1][4]

The tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate building block is a versatile and valuable intermediate for accessing this chemical space. It features two key components: a pyrrolidine ring and a piperidine ring, both of which are privileged structures in a multitude of approved drugs.[5][6] The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a robust and reliable protecting group that is stable under a wide range of reaction conditions but can be removed cleanly under acidic protocols.[7] This differential protection allows for selective functionalization at the pyrrolidine nitrogen before revealing the piperidine nitrogen for subsequent diversification.

This document serves as a detailed guide for researchers, providing field-proven protocols for the key synthetic transformations involving this building block: N-Boc deprotection, subsequent N-acylation (amide bond formation), and N-alkylation (reductive amination).

Physicochemical Profile & Handling

A clear understanding of the building block's properties is essential for experimental design.

| Property | Value | Source |

| Chemical Name | tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate | [8] |

| CAS Number | 1314776-19-6 | [8] |

| Molecular Formula | C₁₄H₂₆N₂O₂ | [8] |

| Molecular Weight | 254.37 g/mol | [8] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | |

| Storage | 2-8 °C |

Core Synthetic Application: N-Boc Deprotection

The foundational step for utilizing this building block is the selective removal of the N-Boc protecting group to unmask the piperidine's secondary amine. This transformation is most commonly and efficiently achieved under acidic conditions.

Causality Behind Experimental Choices:

-

Reagent: Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness in cleaving the acid-labile Boc group at room temperature.[9] It is volatile, making it easy to remove under reduced pressure. Using HCl in an organic solvent like dioxane or ethyl acetate is a common alternative.[7]

-

Solvent: Dichloromethane (DCM) is an ideal solvent as it is relatively inert, dissolves both the starting material and the TFA, and is easily removed.

-

Temperature: The reaction is typically performed at 0 °C to room temperature to control the reaction rate and minimize potential side reactions on other sensitive functional groups.[9]

Workflow for N-Boc Deprotection

Caption: General workflow for the acid-mediated N-Boc deprotection.

Detailed Protocol 1: N-Boc Deprotection with TFA

Materials & Reagents:

-

tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or DCM for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add TFA (5-10 eq) dropwise to the solution. Gas evolution (isobutylene and CO₂) may be observed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the starting material.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in DCM or EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer 2-3 times with fresh organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine, which is often used directly in the next step without further purification.

Expected Outcome: The product, 3-(pyrrolidin-3-yl)piperidine, is typically an oil or low-melting solid. Quantitative or near-quantitative yields are common.

Troubleshooting:

| Problem | Possible Cause | Solution |

|---|---|---|

| Incomplete Reaction | Insufficient TFA or reaction time. | Add additional TFA or increase the reaction time. Ensure starting material is fully dissolved. |

| Product Degradation | Other acid-sensitive functional groups are present in the molecule. | Use milder conditions, such as 4M HCl in dioxane at 0 °C, and monitor carefully.[9] |

| Difficult Isolation | Product is a water-soluble salt. | After neutralization, saturate the aqueous layer with NaCl to reduce the amine's solubility before extraction. Alternatively, perform a salt-free workup and purify by reverse-phase chromatography. |

Core Synthetic Application: Amide Bond Formation (N-Acylation)

Following deprotection, the newly freed piperidine nitrogen serves as an excellent nucleophile for forming amide bonds, one of the most common and critical linkages in pharmaceutical compounds.[10][11] The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Causality Behind Experimental Choices:

-

Coupling Reagents: While numerous reagents exist, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[12] HATU rapidly creates a highly reactive HOBt-ester intermediate, leading to high yields and fast reaction times, even with sterically hindered substrates.[13] It is also known to suppress racemization of chiral carboxylic acids.[14]

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid generated during the reaction and to deprotonate the amine's ammonium salt if the deprotection workup was acidic.[13]

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM are preferred to ensure all reactants remain in solution.[12]

Reaction Scheme for Amide Coupling

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Protocol 2: HATU-Mediated Amide Coupling

Materials & Reagents:

-

3-(Pyrrolidin-3-yl)piperidine (from Protocol 1)

-

Carboxylic acid of interest

-

HATU

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of 3-(pyrrolidin-3-yl)piperidine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc/hexanes or MeOH/DCM) to yield the desired amide.

Expected Outcome: Amide products are typically isolated as white to off-white solids or viscous oils with yields generally ranging from 70-95%.

Core Synthetic Application: Reductive Amination (N-Alkylation)

Reductive amination is a powerful and reliable method for forming C-N bonds to install alkyl groups on the piperidine nitrogen.[15] This one-pot reaction proceeds by forming an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[16][17]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STABH) is an exceptionally mild and selective reducing agent, ideal for this transformation.[15] It is less reactive than sodium borohydride, which allows it to selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing side reactions like carbonyl reduction.[17]

-

Acid Catalyst: A small amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.[15]

-

Solvent: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they are compatible with the reagents and reaction conditions.[15]

Reaction Scheme for Reductive Amination

Caption: General pathway for reductive amination using STABH.

Detailed Protocol 3: Reductive Amination with STABH

Materials & Reagents:

-

3-(Pyrrolidin-3-yl)piperidine (from Protocol 1)

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STABH)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic)

-

Saturated aqueous NaHCO₃ solution

-

DCM for extraction

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of 3-(pyrrolidin-3-yl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Add STABH (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Stir vigorously for 15-20 minutes, then transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired tertiary amine.

Expected Outcome: Alkylated amines are typically isolated as oils or solids with yields often exceeding 80%.

Conclusion

Tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate is a powerful and strategically important building block for introducing saturated, three-dimensional bicyclic motifs into drug candidates. The orthogonal protection scheme allows for controlled and sequential functionalization of its two distinct secondary amine sites. The protocols detailed herein for N-Boc deprotection, amide coupling, and reductive amination represent robust, reliable, and widely applicable methods for leveraging this scaffold in drug discovery programs. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize novel and complex molecules with potentially superior pharmacological profiles.

References

-

Wang, L., Feng, D., & Geng, X. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. Available at: [Link]

-

(2025). New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

-

Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Synfacts. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Liu, C., et al. (2024). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]

-

Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Thomson, R. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. Available at: [Link]

-

Malina, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Chalyk, B. A., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

Chemcas. tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

-

Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Chemistry. Available at: [Link]

-

Lashinger, B. A., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Chemcas. tert-butyl 3-(pyrrolidin-2-yl)piperidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

-

Shavialenka, S. M., & Kumar, A. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

Chemcas. tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

-

Booker, M. L., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PLOS Pathogens. Available at: [Link]

-

AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

-

PubChemLite. Tert-butyl 3-[3-(piperidin-3-yl)propyl]piperidine-1-carboxylate hydrochloride. Available at: [Link]

-

PubChem. Tert-butyl 3-(pyrrolidin-2-yl)piperidine-1-carboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mcours.net [mcours.net]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asiaresearchnews.com [asiaresearchnews.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hepatochem.com [hepatochem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

Advanced Application Notes & Protocols: Selective N-Alkylation of tert-Butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate

Executive Summary & Structural Rationale

In the development of complex pharmaceutical scaffolds, bicyclic and spirocyclic amine systems are highly valued for their ability to project functional groups into three-dimensional space. The compound tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate is a prime example of such a scaffold.

From a synthetic standpoint, this molecule presents a highly advantageous orthogonal reactivity profile. The piperidine nitrogen is masked by a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This deactivates the piperidine ring and sterically shields it, leaving the secondary amine of the pyrrolidine ring as the exclusive nucleophilic site. Consequently, functionalization via N-alkylation can be achieved with high regioselectivity without the need for transient protection-deprotection cycles.

This guide details the two most robust methodologies for functionalizing this scaffold: Direct N-Alkylation (SN2) and Reductive Amination .

Mechanistic Pathways & Expert Insights